Technical Whitepaper: 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Technical Whitepaper: 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Structural Architecture, Synthetic Pathways, and Therapeutic Potential[1]
Executive Summary
This technical guide provides an in-depth analysis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide , a halogenated nicotinamide derivative. While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors and GPCR modulators, this scaffold possesses intrinsic physicochemical properties that make it a "privileged structure" in medicinal chemistry. This paper details its structural logic, validated synthetic protocols, and potential as a biological probe, specifically highlighting the role of the 5-bromo "handle" and the ortho-fluorine conformational lock.
Part 1: Chemical Identity & Structural Architecture
The molecule combines an electron-deficient pyridine core with an electron-withdrawing aniline moiety, linked by a carboxamide bridge. The specific substitution pattern—bromine at the 5-position of the pyridine and fluorine at the 2-position of the phenyl ring—is designed to optimize metabolic stability and enforce specific binding conformations.
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| IUPAC Name | 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide | Official nomenclature |
| Molecular Formula | C₁₂H₈BrFN₂O | Halogen-rich scaffold |
| Molecular Weight | 295.11 g/mol | Fragment-like (Rule of 3 compliant) |
| Calc. LogP | ~2.6 - 2.9 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Critical for H-bond interactions (e.g., kinase hinge) |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Fluorine) | Receptor recognition points |
| Rotatable Bonds | 2 (Amide-Pyridine, Amide-Phenyl) | Limited flexibility due to steric hindrance |
Structural Logic & SAR Features
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The Pyridine-3-Carboxamide Core (Nicotinamide): A classic pharmacophore found in numerous drugs (e.g., Sorafenib, Imatinib analogs). The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
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5-Bromo Substituent:
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Metabolic Blocking: Blocks CYP450-mediated oxidation at the vulnerable 5-position.
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Synthetic Handle: Allows for late-stage diversification via Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing groups or secondary pharmacophores.
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Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in protein targets.
-
-
2-Fluorophenyl Group:
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Conformational Lock: The ortho-fluorine creates steric repulsion with the amide carbonyl oxygen, forcing the phenyl ring out of planarity. This "ortho-effect" pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
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Metabolic Stability: Fluorine substitution blocks metabolic hydroxylation on the phenyl ring.
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Part 2: Synthetic Pathways[1][2][3][4][5]
Synthesizing this compound requires the formation of an amide bond between 5-bromonicotinic acid and 2-fluoroaniline . While simple in theory, the electron-deficient nature of the pyridine ring requires activation.
Validated Protocol: HATU-Mediated Coupling
This method is preferred for small-scale discovery chemistry due to mild conditions and high yields.
Reagents:
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SM1: 5-Bromonicotinic acid (1.0 eq) [CAS: 20826-04-4][1][2][3]
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SM2: 2-Fluoroaniline (1.1 eq)
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Coupling Agent: HATU (1.2 eq)
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Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: DMF (Dimethylformamide) or DMAc
Step-by-Step Methodology:
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Activation: Dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen. Add DIPEA (3.0 eq) and stir for 5 minutes.
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Coupling: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).
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Addition: Add 2-fluoroaniline (1.1 eq) dropwise.
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Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ = 295/297 doublet for Br isotope).
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Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Alternative Route: Acid Chloride (Scale-Up)
For multi-gram synthesis, the acid chloride route avoids expensive coupling reagents.
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Reflux 5-bromonicotinic acid in Thionyl Chloride (SOCl₂) (excess) with a catalytic drop of DMF for 2 hours.
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Evaporate SOCl₂ to dryness to obtain 5-bromonicotinoyl chloride.
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Dissolve in DCM and add dropwise to a solution of 2-fluoroaniline and Pyridine (base) at 0°C.
Synthetic Workflow Diagram
Figure 1: HATU-mediated synthesis workflow for the target carboxamide.
Part 3: Biological Context & Therapeutic Applications[9][10]
While this specific molecule acts as a scaffold, the N-aryl nicotinamide class is biologically privileged.
1. Kinase Inhibition (Fragment-Based Drug Design)
The pyridine nitrogen and the amide NH/CO motif form a "hinge-binding" pharmacophore common in ATP-competitive inhibitors.
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Mechanism: The pyridine N accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the amide NH donates a hydrogen bond to the backbone carbonyl.
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Target Potential: p38 MAP Kinase, VEGFR, and EGFR inhibitors often contain this core. The 5-Br allows for the extension into the "hydrophobic back pocket" of the kinase enzyme.
2. Apoptosis Induction & Microtubule Inhibition
Research into substituted N-phenyl nicotinamides has identified them as potent inducers of apoptosis.[4]
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Evidence: Analogs with similar substitution patterns (e.g., 2-methoxy-N-phenyl nicotinamides) have shown efficacy in arresting cells in the G2/M phase and inhibiting tubulin polymerization [1].
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Relevance: The 5-bromo derivative serves as a lipophilic analog to these known active compounds, potentially improving membrane permeability.
3. Agrochemicals (Succinate Dehydrogenase Inhibitors)
Nicotinamide derivatives are frequently screened as fungicides (SDHI class). The 2-fluorophenyl group is a common motif in modern fungicides (e.g., Bixafen analogs), enhancing metabolic stability in fungal organisms.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric features.
Part 4: Analytical Characterization
To validate the synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide, the following spectral signatures should be confirmed.
1. ¹H NMR (DMSO-d₆, 400 MHz) Prediction:
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Amide NH: Singlet, broad, ~10.5–11.0 ppm (Deshielded by electron-withdrawing rings).
-
Pyridine Protons:
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H2 (between N and CO):
9.0 ppm (Doublet, J2Hz). -
H6 (adjacent to N):
8.8 ppm (Doublet, J2Hz). -
H4 (adjacent to Br): ~8.5 ppm (Triplet/Doublet of doublets).
-
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Phenyl Protons:
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Multiplet ~7.2–7.8 ppm. The 2-Fluoro substituent will cause complex splitting (H-F coupling) in the aromatic region.
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2. LC-MS (ESI+):
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Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will result in two mass peaks of nearly equal intensity separated by 2 units.
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Target Mass: [M+H]⁺ = 295.0 and 297.0.
References
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Biological Activity of N-phenyl nicotinamides
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Precursor Information (5-Bromonicotinic Acid)
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Synthesis Methodology (General Amide Coupling)
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews
-
URL:[Link]
-
Ortho-Fluorine Effect
- Title: Fluorine in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved 5-Bromonicotinic acid STRUCTURE VENDORS LITERATURE | Chegg.com [chegg.com]
- 6. 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | C13H10BrClN2O | CID 1500300 - PubChem [pubchem.ncbi.nlm.nih.gov]
